molecular formula C7H6BrNO2 B3092399 2-(3-Bromopyridin-4-YL)acetic acid CAS No. 1227592-44-0

2-(3-Bromopyridin-4-YL)acetic acid

Cat. No.: B3092399
CAS No.: 1227592-44-0
M. Wt: 216.03 g/mol
InChI Key: ZUJPGXQSUZZIKX-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-yl)acetic acid is a brominated pyridine derivative with a carboxylic acid functional group. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 3-position and an acetic acid moiety at the 4-position. This structure confers unique electronic properties due to the electron-withdrawing effects of both the bromine atom and the pyridine nitrogen, enhancing the acidity of the carboxylic acid group compared to non-aromatic analogs.

The compound is primarily used as a building block in pharmaceutical and organic synthesis. For example, its ester derivative, methyl 2-(3-bromopyridin-4-yl)acetate (CAS: 162615-12-5), is a key intermediate in reactions requiring controlled hydrolysis to regenerate the carboxylic acid . Similarly, 2-(3-bromopyridin-4-yl)acetonitrile (CAS: 142892-31-7) serves as a precursor for synthesizing the acid via nitrile hydrolysis .

Properties

IUPAC Name

2-(3-bromopyridin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJPGXQSUZZIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308196
Record name 3-Bromo-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227592-44-0
Record name 3-Bromo-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227592-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-YL)acetic acid typically involves the bromination of pyridine derivatives followed by acetic acid substitution. One common method includes the use of bromine and acetic acid under controlled conditions to achieve the desired brominated product . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki–Miyaura Coupling: Organoboron reagents, palladium catalysts, and bases like potassium phosphate in aqueous or organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .

Scientific Research Applications

2-(3-Bromopyridin-4-YL)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in coordination with metal catalysts in coupling reactions . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Bromophenyl)acetic Acid (CAS: 1878-67-7)

  • Structure : Replaces the pyridine ring with a benzene ring, retaining the bromine at the 3-position and the acetic acid group.
  • Molecular Formula : C₈H₇BrO₂; Molecular Weight : 215.05 g/mol .
  • Key Differences :
    • The absence of a pyridine nitrogen reduces electron-withdrawing effects, resulting in a weaker carboxylic acid (higher pKa) compared to the pyridine analog.
    • Applications: Used in organic synthesis but less frequently in pharmaceuticals due to reduced bioavailability compared to heterocyclic analogs .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Features a methoxy group at the 4-position of a brominated phenyl ring.
  • Key Differences :
    • The methoxy group donates electrons via resonance, further altering acidity and reactivity.
    • Crystallographic data (R factor = 0.026) confirms a planar structure, facilitating intermolecular interactions in solid-state applications .

Positional Isomers

2-(4-Bromopyridin-3-yl)acetic Acid (CAS: 1354021-10-5)

  • Structure : Bromine at the 4-position and acetic acid at the 3-position of the pyridine ring.
  • Key Differences: Altered substituent positions modify electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions.

Functional Group Derivatives

Methyl 2-(3-bromopyridin-4-yl)acetate

  • Structure : Esterified form of the target compound.
  • Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 g/mol .
  • Key Differences :
    • Higher lipophilicity compared to the acid, improving solubility in organic solvents.
    • Used as a stable intermediate in Suzuki-Miyaura couplings .

2-(3-Bromopyridin-4-yl)acetonitrile

  • Molecular Formula : C₇H₅BrN₂; Molecular Weight : 197.03 g/mol (estimated).
  • Key Differences :
    • The nitrile group enables participation in nucleophilic substitutions or reductions.
    • Priced at €99–808 per gram , reflecting its role as a high-value intermediate .

Halogenated Pyridine Analogs

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid (CAS: 101-29-1)

  • Structure : Contains two iodine atoms and a ketone group on the pyridine ring.
  • Key Differences :
    • Higher molecular weight (432.87 g/mol ) and greater steric bulk due to iodine.
    • Classified as hazardous (laboratory use only), with stricter handling requirements than brominated analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-(3-Bromopyridin-4-yl)acetic acid C₇H₆BrNO₂ 216.03 Carboxylic acid, Bromide Pharmaceutical intermediates
2-(3-Bromophenyl)acetic acid C₈H₇BrO₂ 215.05 Carboxylic acid, Bromide Organic synthesis
Methyl 2-(3-bromopyridin-4-yl)acetate C₈H₈BrNO₂ 230.06 Ester, Bromide Cross-coupling reactions
2-(3-Bromopyridin-4-yl)acetonitrile C₇H₅BrN₂ 197.03 Nitrile, Bromide Nucleophilic substitutions

Table 2: Commercial Availability and Pricing

Compound Name CAS Number Purity Price Range (€/g) Supplier
2-(3-Bromopyridin-4-yl)acetonitrile 142892-31-7 95–98% 99–808 CymitQuimica
Methyl 2-(3-bromopyridin-4-yl)acetate 162615-12-5 N/A 388–835 CymitQuimica

Biological Activity

2-(3-Bromopyridin-4-YL)acetic acid, a compound characterized by a bromine atom on the pyridine ring and an acetic acid functional group, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Chemical Formula : C₇H₆BrNO₂
  • Structure : Contains a pyridine ring with a bromine substitution at the 3-position and an acetic acid group at the 2-position.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily through its interactions with enzymes and receptors.

Enzyme Inhibition

One of the most significant areas of study involves its role as an inhibitor of adipose triglyceride lipase (ATGL), an enzyme crucial for lipid metabolism. Inhibition of ATGL could have therapeutic implications for conditions such as:

  • Insulin Resistance
  • Non-Alcoholic Fatty Liver Disease (NAFLD)

The structure of this compound suggests it may compete with natural substrates for binding sites on ATGL, thereby reducing its activity. This mechanism is supported by studies that highlight the importance of structural modifications in enhancing binding efficiency and inhibition potency.

Case Studies and Experimental Data

While direct studies on this compound are sparse, existing literature provides insights into its potential applications:

  • Inhibition Studies :
    • A study demonstrated that derivatives of brominated pyridines could effectively inhibit ATGL, suggesting that this compound may follow similar inhibitory pathways .
  • Synthesis and Structural Analysis :
    • Various synthesis methods have been developed for related compounds, indicating that modifications to the pyridine ring can yield diverse biological activities. For example, base-catalyzed reactions have been used to explore the reactivity of brominated pyridines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-BromopyridineLacks acetic acid groupLess versatile in reactions due to fewer functional groups
4-PyridinemethanolLacks bromine atomDifferent reactivity profile compared to brominated analogs
2-(4-Bromopyridin-2-YL)acetic AcidBromine at a different positionMay exhibit varying biological activity compared to this compound
3-Chloropyridin-4-YL Acetic AcidChlorine instead of bromineDifferent reactivity patterns due to halogen substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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